1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H11BrN2O3S and a molecular weight of 307.16 g/mol . This compound features a pyrrolidine ring substituted with a bromopyridinylsulfonyl group, making it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-sulfonyl chloride and pyrrolidin-3-ol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: This compound has a similar structure but differs in the position of the bromine atom on the pyridine ring.
5-Bromopyridine-3-sulfonyl chloride: This compound is a precursor in the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol (CAS Number: 1244060-00-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, including relevant studies, mechanisms of action, and potential applications.
The molecular formula of this compound is C9H11BrN2O3S, with a molecular weight of 307.164 g/mol. The compound features a pyrrolidine ring substituted with a bromopyridine sulfonyl group, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H11BrN2O3S |
Molecular Weight | 307.164 g/mol |
LogP | 1.618 |
PSA | 78.88 Ų |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin .
Case Study: In Vitro Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of pyrrole-based compounds against Pseudomonas aeruginosa. The results demonstrated that several derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antibacterial agents targeting multidrug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro tests against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells revealed significant cytotoxic effects, with IC50 values indicating effective concentration levels for therapeutic use .
The proposed mechanism involves the interaction of the compound with specific cellular pathways that regulate cell growth and survival. By inhibiting key enzymes or receptors involved in these pathways, the compound can induce programmed cell death in cancer cells while sparing normal cells, highlighting its selective toxicity.
Research Findings
A comprehensive review of literature on similar compounds reveals consistent findings regarding their biological activities:
- Antimicrobial Efficacy : Pyrrole derivatives consistently demonstrate robust antimicrobial properties.
- Cytotoxicity : Several studies report significant cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Research indicates that these compounds may act through multiple pathways, including inhibition of DNA synthesis and modulation of apoptotic signals.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-7-3-9(5-11-4-7)16(14,15)12-2-1-8(13)6-12/h3-5,8,13H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFACPYRADVFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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